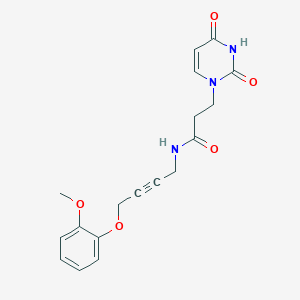

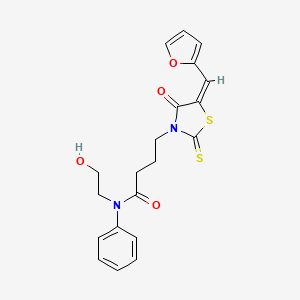

![molecular formula C15H12FN3O3S2 B2527283 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide CAS No. 899734-13-5](/img/structure/B2527283.png)

2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide is a derivative of benzothiadiazine, a heterocyclic compound that contains sulfur and nitrogen in its ring structure. This particular compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity, given the known activities of similar benzothiazine derivatives.

Synthesis Analysis

The synthesis of related benzothiazine compounds typically involves the condensation of amines with anhydrides followed by cyclization with compounds like o-aminothiophenol. For instance, in the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, the process begins with the condensation of substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol . Although the exact synthesis of this compound is not detailed, a similar approach could be hypothesized for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a benzene ring fused to a thiazine ring, which often contains additional functional groups that can influence the compound's biological activity. The presence of a fluorophenyl group in the compound suggests the potential for interactions with biological targets, as fluorine atoms are commonly used in medicinal chemistry to modulate the properties of bioactive molecules .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including acetylation and reactions with heterocyclic ring systems. For example, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives involves an acetylation reaction followed by a reaction with heterocyclic compounds like mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . These reactions are crucial for creating a diverse array of compounds with potential antitumor or other biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen, as well as functional groups like acetamide, can affect the compound's solubility, stability, and reactivity. The antioxidant and anti-inflammatory activities of some benzothiazine derivatives have been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . The antifungal activity of these compounds against various fungal strains also highlights their potential as bioactive molecules .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into derivatives of benzothiadiazine, such as 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide, has shown promising antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to this compound, and evaluated their antitumor activities. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of this chemical scaffold in antitumor drug development (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Another area of interest is the anticonvulsant properties of benzothiadiazine derivatives. Nath et al. (2021) explored the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives in various seizure models. Their findings suggest that certain compounds within this chemical class exhibit significant anticonvulsant effects, providing a basis for further research into their potential as antiepileptic agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Antiviral Activities

Compounds bearing the benzothiadiazine moiety have also been evaluated for their antimicrobial and antiviral activities. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and assessed their effects against various pathogens. Some compounds showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus, indicating the versatility of this chemical framework in developing new antimicrobial and antiviral agents (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Antioxidant Properties

The antioxidant potential of benzothiadiazine derivatives is another area of significant interest. Ahmad et al. (2012) explored the antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. Their research demonstrated that some of these compounds possess moderate to significant radical scavenging activity, highlighting their potential in oxidative stress-related therapeutic applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide are the KATP channels and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release from pancreatic B cells , while AMPA receptors are critical for synaptic transmission in the central nervous system .

Mode of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide interacts with its targets by acting as an activator for KATP channels and a modulator for AMPA receptors . This interaction leads to changes in the physiological functions of these targets, such as insulin release and synaptic transmission .

Biochemical Pathways

The activation of KATP channels and modulation of AMPA receptors by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide affect several biochemical pathways. For instance, the activation of KATP channels can influence the insulin secretion pathway in pancreatic B cells . On the other hand, the modulation of AMPA receptors can impact the synaptic transmission pathway in the central nervous system .

Result of Action

The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can lead to the inhibition of insulin release from rat pancreatic B cells . Meanwhile, its modulation of AMPA receptors can influence synaptic transmission in the central nervous system .

properties

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMJRHHBCFAOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

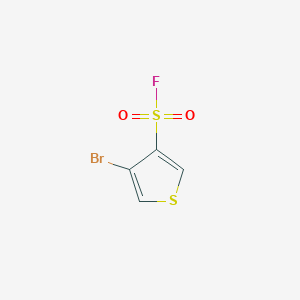

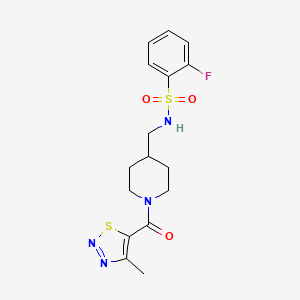

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

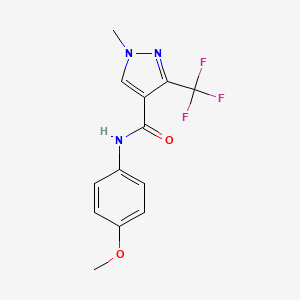

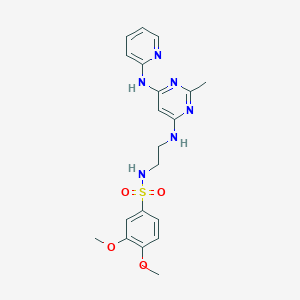

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

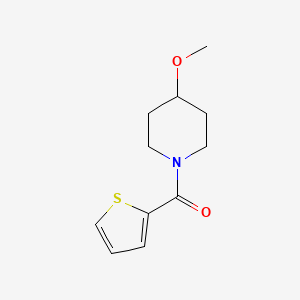

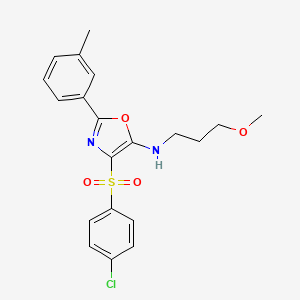

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)